REACTION_CXSMILES
|
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
|
Quantity
|
0.027 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
aliphatic polycarbonate-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at between 48° and 50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
|
Quantity
|
0.027 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
aliphatic polycarbonate-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at between 48° and 50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
|
Quantity
|
0.027 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
aliphatic polycarbonate-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at between 48° and 50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |